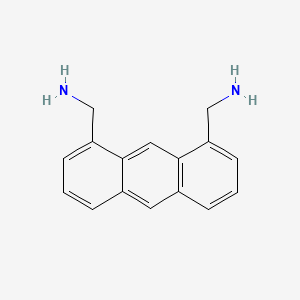
Neoclovene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-alpha-Neoclovene: is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its unique structure and potential applications in different fields, including chemistry, biology, and medicine. The compound is characterized by its distinct aroma and is often studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Neoclovene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of specific enzymes or catalysts that facilitate the cyclization process. For example, the use of sesquiterpene synthase enzymes can lead to the formation of (-)-alpha-Neoclovene under controlled conditions.
Industrial Production Methods: Industrial production of (-)-alpha-Neoclovene can be achieved through the extraction of essential oils from plants known to contain the compound. This process involves steam distillation or solvent extraction, followed by purification techniques such as chromatography to isolate (-)-alpha-Neoclovene in its pure form.
Chemical Reactions Analysis
Types of Reactions: (-)-alpha-Neoclovene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxygenated derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert (-)-alpha-Neoclovene into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, (-)-alpha-Neoclovene is studied for its unique structure and reactivity. It serves as a model compound for understanding the biosynthesis of sesquiterpenes and the mechanisms of enzyme-catalyzed cyclization reactions.
Biology: In biological research, (-)-alpha-Neoclovene is investigated for its potential antimicrobial and anti-inflammatory properties. Studies have shown that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine: In medicine, (-)-alpha-Neoclovene is explored for its potential therapeutic effects. Preliminary research suggests that it may have anti-cancer properties, as it can induce apoptosis in certain cancer cell lines. Additionally, its anti-inflammatory effects make it a potential candidate for treating inflammatory diseases.
Industry: In the industrial sector, (-)-alpha-Neoclovene is used in the formulation of fragrances and flavors due to its distinct aroma. It is also explored for its potential use in the development of bio-based materials and chemicals.
Mechanism of Action
The mechanism of action of (-)-alpha-Neoclovene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial effects are attributed to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell death. In cancer cells, (-)-alpha-Neoclovene induces apoptosis by activating specific signaling pathways that lead to programmed cell death. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
alpha-Caryophyllene: Another sesquiterpene with similar structural features but different biological activities.
beta-Caryophyllene: Known for its anti-inflammatory and analgesic properties.
alpha-Humulene: Shares structural similarities with (-)-alpha-Neoclovene and is studied for its anti-inflammatory and anti-cancer effects.
Uniqueness: (-)-alpha-Neoclovene is unique due to its distinct structure and specific biological activities
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,6S)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12?,14-,15+/m0/s1 |
InChI Key |
ZCJQJJWNFDNQGZ-JQXSQYPDSA-N |
Isomeric SMILES |
CC1=CCC[C@@]2([C@@]13CCC2C(C3)(C)C)C |
Canonical SMILES |
CC1=CCCC2(C13CCC2C(C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
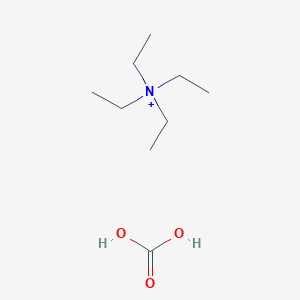
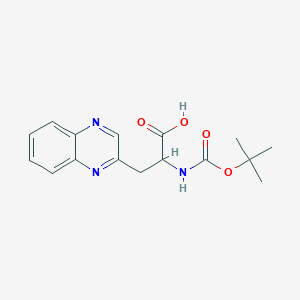
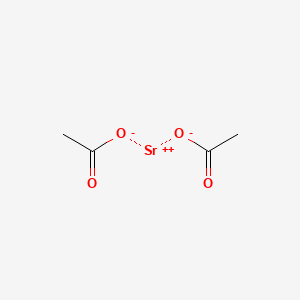
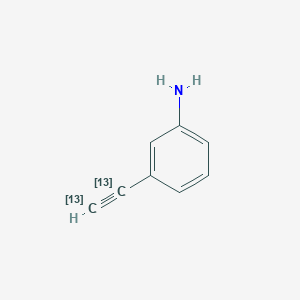

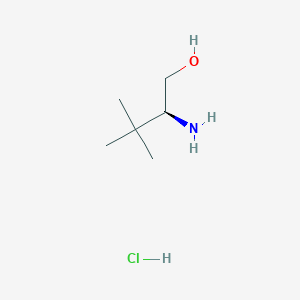
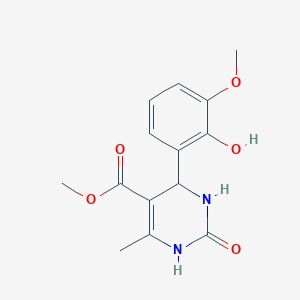
![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
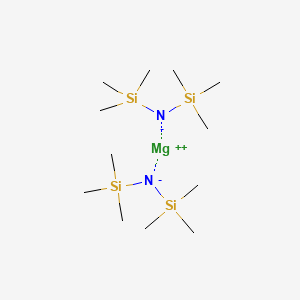
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)

![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
